Cas no 1955554-62-7 (3-amino-2-(oxan-4-yl)propanoic acid hydrochloride)

3-amino-2-(oxan-4-yl)propanoic acid hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-amino-2-(oxan-4-yl)propanoic acid hydrochloride
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- MDL: MFCD29991370
3-amino-2-(oxan-4-yl)propanoic acid hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM446592-100mg |
3-amino-2-(oxan-4-yl)propanoic acid hydrochloride |
1955554-62-7 | 95%+ | 100mg |
$351 | 2023-03-24 | |
Enamine | EN300-263380-0.5g |
3-amino-2-(oxan-4-yl)propanoic acid hydrochloride |
1955554-62-7 | 95% | 0.5g |
$691.0 | 2024-06-18 | |
Enamine | EN300-263380-0.25g |
3-amino-2-(oxan-4-yl)propanoic acid hydrochloride |
1955554-62-7 | 95% | 0.25g |
$438.0 | 2024-06-18 | |
1PlusChem | 1P01C5V2-1g |
3-amino-2-(oxan-4-yl)propanoic acid hydrochloride |
1955554-62-7 | 95% | 1g |
$1155.00 | 2024-06-17 | |
1PlusChem | 1P01C5V2-50mg |
3-amino-2-(oxan-4-yl)propanoic acid hydrochloride |
1955554-62-7 | 95% | 50mg |
$306.00 | 2024-06-17 | |
Aaron | AR01C63E-50mg |
3-amino-2-(oxan-4-yl)propanoic acid hydrochloride |
1955554-62-7 | 95% | 50mg |
$307.00 | 2025-02-09 | |
Aaron | AR01C63E-5g |
3-amino-2-(oxan-4-yl)propanoic acid hydrochloride |
1955554-62-7 | 95% | 5g |
$3554.00 | 2023-12-14 | |
Aaron | AR01C63E-500mg |
3-amino-2-(oxan-4-yl)propanoic acid hydrochloride |
1955554-62-7 | 95% | 500mg |
$976.00 | 2025-02-09 | |
Aaron | AR01C63E-1g |
3-amino-2-(oxan-4-yl)propanoic acid hydrochloride |
1955554-62-7 | 95% | 1g |
$1241.00 | 2025-02-09 | |
A2B Chem LLC | AW46286-50mg |
3-amino-2-(oxan-4-yl)propanoic acid hydrochloride |
1955554-62-7 | 95% | 50mg |
$251.00 | 2024-04-20 |
3-amino-2-(oxan-4-yl)propanoic acid hydrochloride 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
3-amino-2-(oxan-4-yl)propanoic acid hydrochlorideに関する追加情報
Introduction to 3-amino-2-(oxan-4-yl)propanoic acid hydrochloride (CAS No. 1955554-62-7)
3-amino-2-(oxan-4-yl)propanoic acid hydrochloride, identified by the CAS number 1955554-62-7, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of amino acids derivatives, featuring a unique structural framework that combines an amine group, a carboxylic acid moiety, and an oxygen-containing heterocyclic ring. The presence of these functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel therapeutic agents.
The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for biological assays and pharmaceutical formulations. The 3-amino-2-(oxan-4-yl)propanoic acid hydrochloride structure is characterized by a proline-like backbone, where the oxan ring (a five-membered oxygen-containing heterocycle) introduces rigidity and specific spatial orientation. This structural feature is particularly valuable in drug design, as it allows for precise interactions with biological targets such as enzymes and receptors.
Recent advancements in medicinal chemistry have highlighted the potential of 3-amino-2-(oxan-4-yl)propanoic acid hydrochloride as a building block for peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while overcoming their limitations, such as poor stability and immunogenicity. The incorporation of this compound into peptidomimetic scaffolds has shown promise in developing treatments for various diseases, including cancer and inflammatory disorders.
One of the most compelling aspects of 3-amino-2-(oxan-4-yl)propanoic acid hydrochloride is its role in modulating enzyme activity. Enzymes are critical biological catalysts that govern numerous metabolic pathways, and their dysfunction is often linked to pathological conditions. By designing molecules that interact with specific enzyme active sites, researchers can develop inhibitors or activators to restore normal physiological function. The unique structural features of this compound make it an attractive candidate for enzyme inhibition studies, particularly targeting proteases and kinases.
Moreover, the oxan ring in 3-amino-2-(oxan-4-yl)propanoic acid hydrochloride contributes to its ability to engage with biological targets in a specific manner. The five-membered heterocycle can adopt multiple conformations, allowing for flexible binding interactions with proteins. This conformational flexibility is essential for achieving high affinity and selectivity in drug design. Recent computational studies have demonstrated that the oxan ring can effectively stabilize key pharmacophoric groups, enhancing the overall potency of derived compounds.
In clinical research, 3-amino-2-(oxan-4-yl)propanoic acid hydrochloride has been explored as a potential therapeutic agent for neurological disorders. The ability of this compound to cross the blood-brain barrier and interact with central nervous system receptors has sparked interest in its applications for treating conditions such as Alzheimer's disease and Parkinson's disease. Preclinical studies have shown that derivatives of this compound can modulate neurotransmitter levels and reduce neuroinflammation, offering a new avenue for therapeutic intervention.
The synthesis of 3-amino-2-(oxan-4-yl)propanoic acid hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve high yields and enantiopurity. These synthetic strategies not only enhance efficiency but also allow for the introduction of diverse functional groups, enabling the creation of structurally diverse libraries for drug discovery.
The pharmacokinetic properties of 3-amino-2-(oxan-4-yl)propanoic acid hydrochloride are another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Studies have shown that this compound exhibits favorable solubility and stability profiles, which are essential for developing oral formulations. Additionally, its metabolic pathways have been characterized to identify potential drug-drug interactions and side effects.
Future research directions for 3-amino-2-(oxan-4-yl)propanoic acid hydrochloride include exploring its applications in regenerative medicine and tissue engineering. The ability of this compound to stimulate cell proliferation and differentiation makes it a promising candidate for developing biomaterials that promote tissue repair. Furthermore, its potential role in modulating immune responses suggests applications in immunotherapy and vaccine development.
In conclusion,3-amino-2-(oxan-4-yloxy)-propanoic acid hydrochloride (CAS No. 1955554- 62- 7) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features, functional groups, and biological activities make it a valuable tool for designing novel therapeutics. As research continues, the full potential of this compound is expected to be uncovered, leading to breakthroughs in various medical fields.
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